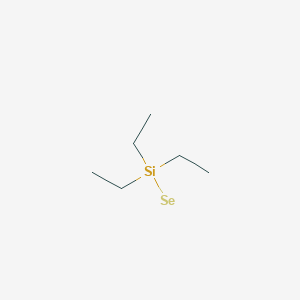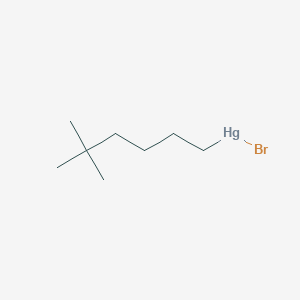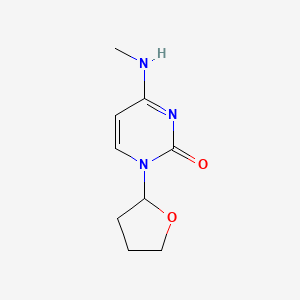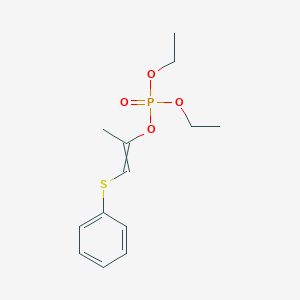
(Fluoromethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Fluoromethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a fluoromethyl group attached to a phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethyl)phosphonic acid typically involves the reaction of fluorinated methyl compounds with phosphonic acid derivatives. One common method is the reaction of fluorinated methyl alcohol with trimethyl phosphonic acid diethyl ester in the presence of a base catalyst such as tripropylamine . The reaction proceeds under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a well-ventilated environment to avoid exposure to potentially harmful by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (Fluoromethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized phosphonic acids .
Applications De Recherche Scientifique
(Fluoromethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a bioactive agent with applications in drug development.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (Fluoromethyl)phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can act as a radical scavenger, protecting cells from oxidative damage. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications such as corrosion inhibition .
Comparaison Avec Des Composés Similaires
Phosphoric acid: Contains a phosphorus atom bonded to three oxygen atoms and one hydroxyl group.
Phosphinic acid: Features a phosphorus atom bonded to two oxygen atoms and one hydrogen atom.
Phosphonates: Organophosphorus compounds with a stable carbon-to-phosphorus bond
Uniqueness: (Fluoromethyl)phosphonic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.
Propriétés
Numéro CAS |
17915-14-9 |
|---|---|
Formule moléculaire |
CH4FO3P |
Poids moléculaire |
114.013 g/mol |
Nom IUPAC |
fluoromethylphosphonic acid |
InChI |
InChI=1S/CH4FO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
Clé InChI |
RQGDWPPNBGCVKN-UHFFFAOYSA-N |
SMILES canonique |
C(F)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


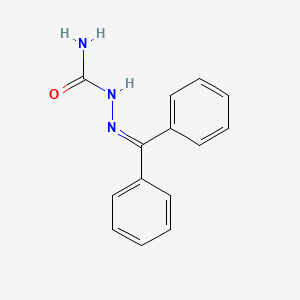

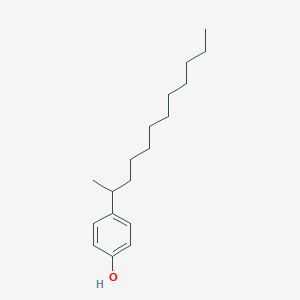


![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)


